molecular formula C13H20O B12852334 4-(1,1-Dimethylpentyl)phenol CAS No. 30784-31-7

4-(1,1-Dimethylpentyl)phenol

Cat. No.: B12852334
CAS No.: 30784-31-7
M. Wt: 192.30 g/mol
InChI Key: MVUXIDLUKLKIEJ-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylpentyl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by a phenol group attached to a 1,1-dimethylpentyl substituent. This compound is known for its use in the production of dyes and paints, and it has been found to cause disruption in marine ecosystems by concentrating in benthic sediments .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,1-Dimethylpentyl)phenol can be synthesized through the alkylation of phenol with 1-bromopentane. This reaction typically involves the use of a strong base, such as sodium hydroxide, to deprotonate the phenol, making it more nucleophilic and able to attack the alkyl halide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the alkylation process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylpentyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,1-Dimethylpentyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on marine ecosystems and its potential as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, paints, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylpentyl)phenol involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by integrating into lipid bilayers and altering membrane fluidity. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to disrupted metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Dimethylpentyl)phenol is unique due to its specific alkyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain industrial applications and scientific research .

Properties

CAS No.

30784-31-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(2-methylhexan-2-yl)phenol

InChI

InChI=1S/C13H20O/c1-4-5-10-13(2,3)11-6-8-12(14)9-7-11/h6-9,14H,4-5,10H2,1-3H3

InChI Key

MVUXIDLUKLKIEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C1=CC=C(C=C1)O

Origin of Product

United States

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